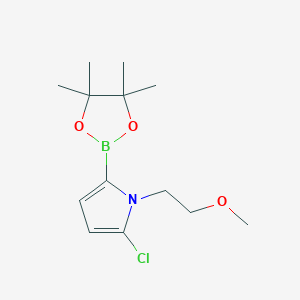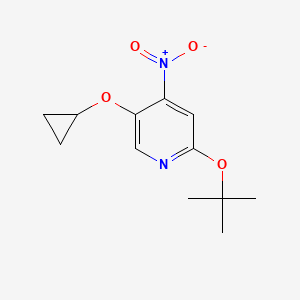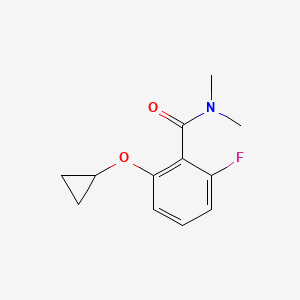
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14FNO2 and a molecular weight of 223.246 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide typically involves the reaction of 2-cyclopropoxy-6-fluorobenzoic acid with N,N-dimethylamine in the presence of coupling reagents. One common method involves heating the carboxylic acid at 160–165°C in N,N-dimethylacetamide solvent with 1,1′-carbonyldiimidazole as the coupling reagent . This method is cost-effective and environmentally benign, yielding the desired amide in good to excellent yields.
Industrial Production Methods
Industrial production of N,N-dimethylamides, including this compound, often involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents. For example, benzoyl chloride can be heated at 150°C in dimethylformamide (DMF) for an extended period . This method is widely used due to its efficiency and scalability.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can significantly alter its biological activity, making it valuable for developing new medications with enhanced efficacy and safety profiles. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Fluoro-N,N-dimethylbenzamide: This compound shares a similar structure but lacks the cyclopropoxy group.
N-(4-fluorobenzyl)-2,4-dimethylbenzamide: Another related compound with a different substitution pattern.
Uniqueness
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H14FNO2 |
|---|---|
分子量 |
223.24 g/mol |
IUPAC名 |
2-cyclopropyloxy-6-fluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14FNO2/c1-14(2)12(15)11-9(13)4-3-5-10(11)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
CBZVJIMMJREOLP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C=CC=C1F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


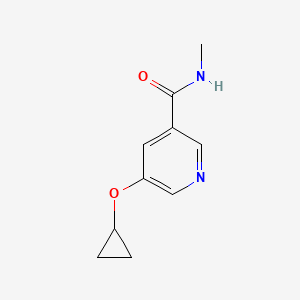
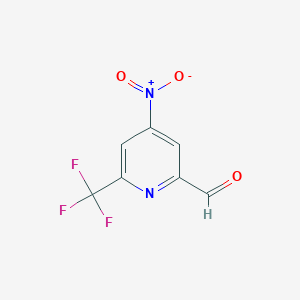
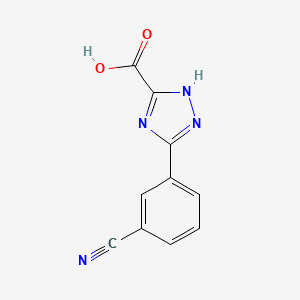
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)

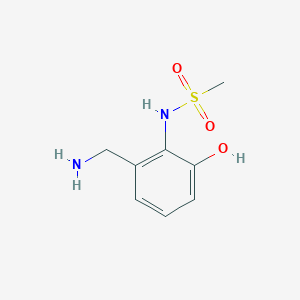
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)

